2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride
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Description
2-(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride, also known as 6-ethoxy-2-(butan-2-ylaminomethyl)phenol hydrochloride, is a chemical compound with a unique structure that makes it useful for a variety of scientific research applications. Its structure is composed of two aromatic rings, a hydroxy group, and an amine group, which makes it a useful building block for synthetic organic chemistry. Its hydrochloride form is water-soluble, making it a convenient reagent for laboratory experiments.
Scientific Research Applications
Given the absence of direct matches, a broader look into related compounds and their applications might provide useful insights. For instance, the study of branched chain aldehydes, which are important flavor compounds in foods, highlights the significance of understanding chemical breakdown pathways for food science applications (Smit, Engels, & Smit, 2009). Similarly, research into parabens, which shares some functional group similarities, examines their fate and behavior in aquatic environments, pertinent for environmental science applications (Haman, Dauchy, Rosin, & Munoz, 2015). Additionally, studies on the sorption of phenoxy herbicides and synthetic phenolic antioxidants touch upon their environmental and health impacts, respectively, which could be relevant for assessing the environmental and biological effects of chemicals with similar structures (Werner, Garratt, & Pigott, 2012; Liu & Mabury, 2020).
properties
IUPAC Name |
2-[(butan-2-ylamino)methyl]-6-ethoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-10(3)14-9-11-7-6-8-12(13(11)15)16-5-2;/h6-8,10,14-15H,4-5,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZULYEVGZKGVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)OCC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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